5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The starting material, 2-fluorobenzoic acid, undergoes halogenation to introduce the chloro and fluoro substituents on the phenyl ring.
Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-chloro-4-fluorophenylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Employed in substitution reactions to replace the halogen atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares similar substituents but differs in the functional group attached to the phenyl ring.
4-Fluoro-3-chlorophenylboronic acid: Another closely related compound with similar chemical properties.
2-Fluorobenzoic acid: The parent compound used in the synthesis of 5-(3-Chloro-4-fluorophenyl)-2-fluorobenzoic acid.
Uniqueness
This compound is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its combination of substituents and functional groups makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-6-8(2-4-12(10)16)7-1-3-11(15)9(5-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBGBMYDGTGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690541 |
Source
|
Record name | 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-61-4 |
Source
|
Record name | 3'-Chloro-4,4'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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